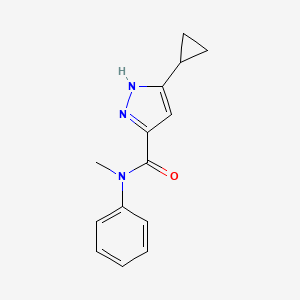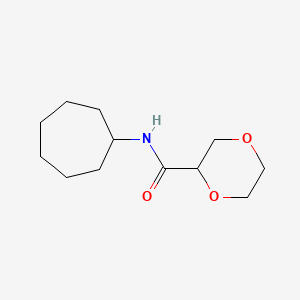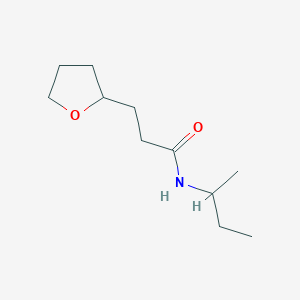
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential applications in scientific research. EPM has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
作用机制
The mechanism of action of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves its interaction with the ATP-binding site of kinases. This compound binds to the site and prevents the transfer of phosphate groups, which is necessary for kinase activity. This inhibition results in the modulation of different signaling pathways, leading to changes in cellular processes.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. This compound has also been found to have neuroprotective effects and can prevent the death of neurons in different neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its specificity for kinase inhibition. This compound has been optimized for high selectivity towards different kinases, making it a valuable tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One of the main areas of focus is the development of more specific and potent kinase inhibitors. Researchers are also exploring the use of this compound as a therapeutic agent for different diseases such as cancer and neurodegenerative disorders. Additionally, there is ongoing research on the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its specificity for kinase inhibition and various biochemical and physiological effects. The synthesis method of this compound has been optimized for high yields and purity, making it readily available for use in lab experiments. This compound has been found to have potential applications in cancer treatment, neuroprotection, and the modulation of different signaling pathways. However, the potential toxicity of this compound can limit its use in certain experiments, and further research is needed to optimize its use in scientific research.
合成方法
The synthesis of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction of 2-ethyl-4-morpholinone with 1-phenyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final this compound compound. This synthesis method has been optimized for high yields and purity, making this compound readily available for use in scientific research.
科学研究应用
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been found to have a variety of applications in scientific research. One of the main uses of this compound is as a kinase inhibitor. This compound has been shown to inhibit the activity of various kinases such as JNK, p38, and ERK, which are involved in different signaling pathways. This inhibition can be used to study the role of these kinases in different biological processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
(2-ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-15-12-18(8-9-21-15)16(20)13-10-17-19(11-13)14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSRNLGUZRTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)










![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)
